Product packaging for 4-(Azetidin-3-yl)-2,6-dichloropyridine(Cat. No.:)

4-(Azetidin-3-yl)-2,6-dichloropyridine

Cat. No.: B12946821
M. Wt: 203.07 g/mol
InChI Key: ZCIAQHSBGVRQJI-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of organic chemistry, with nitrogen-containing rings being of particular importance due to their prevalence in natural products and synthetic pharmaceuticals. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a fundamental structural motif found in a vast array of biologically active compounds. The electronic properties of the pyridine ring can be significantly modulated by the presence of substituents. In the case of 4-(Azetidin-3-yl)-2,6-dichloropyridine, the two chlorine atoms are strong electron-withdrawing groups, which influences the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution.

The azetidine (B1206935) ring is a four-membered saturated heterocycle containing one nitrogen atom. rsc.org Its inclusion in molecular design has become increasingly popular in recent years. nih.govrsc.org The inherent ring strain of the azetidine moiety imparts distinct conformational properties and can serve as a key interaction domain with biological targets. rsc.org The fusion of the dichloropyridine and azetidine rings in this compound creates a molecule with a unique three-dimensional profile, a desirable characteristic in modern drug discovery. nih.gov

Overview of Structural Significance for Advanced Molecular Architectures

The structural arrangement of this compound offers several strategic advantages for the construction of more complex molecules. The dichloropyridine core provides a stable and predictable platform for further functionalization. The chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical functionalities. This versatility makes it a key intermediate in the synthesis of a wide range of derivatives.

The azetidine portion of the molecule introduces a non-planar, rigid element that can be crucial for achieving high-affinity and selective binding to protein targets. nih.gov The move away from flat, two-dimensional molecules towards more three-dimensional structures is a significant trend in medicinal chemistry, as it often leads to improved pharmacological properties. The azetidine ring in this scaffold can be further substituted on the nitrogen atom, providing another point for diversification and optimization of molecular properties.

The combination of these two heterocyclic systems results in a scaffold that is both synthetically tractable and structurally sophisticated, making it an attractive starting point for the development of novel therapeutic agents.

Scope and Objectives of Academic Research Endeavors

Academic and industrial research efforts focused on scaffolds like this compound are typically driven by the pursuit of new therapeutic agents. The primary objective is often to synthesize libraries of compounds based on this core structure and to evaluate their biological activity against various disease targets.

Given the structural features of the molecule, research endeavors may focus on several key areas:

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The 2,6-disubstituted pyridine motif can be designed to interact with the hinge region of protein kinases. nih.govnih.govresearchgate.netresearchgate.net

Antibacterial Agents: The discovery of new antibiotics is a critical area of research. Heterocyclic compounds, including those with pyridine and azetidine rings, have shown promise as antibacterial agents. nih.govnih.gov Research may involve modifying the this compound scaffold to optimize its activity against pathogenic bacteria. nih.govnih.gov

CNS-Targeting Agents: The rigid, three-dimensional nature of the azetidine moiety can be advantageous for designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). nih.gov

The general research workflow involves the design and synthesis of novel derivatives, followed by in vitro biological screening. Promising compounds are then subjected to further optimization of their structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties to identify potential drug candidates.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈Cl₂N₂
Molecular Weight 215.08 g/mol
IUPAC Name This compound
Canonical SMILES C1C(NC1)C2=CC(=NC(=C2)Cl)Cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N2 B12946821 4-(Azetidin-3-yl)-2,6-dichloropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4-(azetidin-3-yl)-2,6-dichloropyridine

InChI

InChI=1S/C8H8Cl2N2/c9-7-1-5(2-8(10)12-7)6-3-11-4-6/h1-2,6,11H,3-4H2

InChI Key

ZCIAQHSBGVRQJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Routes to Azetidines and Dichloropyridines

The synthesis of four-membered nitrogen heterocycles, known as azetidines, has been a topic of significant interest due to their presence in natural products and their utility as building blocks in medicinal chemistry. magtech.com.cnclockss.orgrsc.org The inherent ring strain of approximately 25.4 kcal/mol makes their synthesis challenging, yet also imparts unique reactivity. rsc.org Historically, the most common route to the azetidine (B1206935) ring system has been the intramolecular cyclization of γ-haloamines or activated γ-aminoalcohols via nucleophilic substitution. clockss.orgfrontiersin.org Over the decades, methodologies have expanded to include cycloaddition reactions, such as the aza Paternò–Büchi reaction (photocycloaddition of an imine and an alkene), ring contraction of larger heterocycles like pyrrolidines, and ring expansion of smaller ones like aziridines. magtech.com.cnrsc.orgnih.gov The development of catalytic methods, including those using palladium, lanthanum, and titanium, has further refined the synthesis, allowing for greater functional group tolerance and stereocontrol. rsc.orgnih.govfrontiersin.org

The synthesis of dichloropyridines, on the other hand, has been driven by their utility as precursors for pharmaceuticals and agrochemicals. wikipedia.org Direct chlorination of pyridine (B92270) is often a harsh process, requiring high temperatures and frequently leading to a mixture of chlorinated products. wikipedia.orgyoutube.com Early methods involved reacting pyridine with chlorine gas at elevated temperatures, with 2-chloropyridine (B119429) being a common intermediate en route to 2,6-dichloropyridine (B45657). wikipedia.orggoogle.com A significant challenge has been achieving regioselectivity. To overcome this, strategies involving the activation of the pyridine ring, for instance through the formation of pyridine N-oxides, were developed. This approach alters the electronic properties of the ring, facilitating more controlled halogenation at the 2- and 6-positions. researchgate.netacs.org

Synthesis of the 2,6-Dichloropyridine Core

The formation of the 2,6-dichloropyridine scaffold is a critical step. While direct chlorination of pyridine is possible, achieving high selectivity for the 2,6-disubstituted product is challenging. Modern methods often employ precursor molecules that are more amenable to controlled, regioselective chlorination.

Achieving regioselective dichlorination at the C2 and C6 positions of the pyridine ring is paramount. The low reactivity of the pyridine ring towards electrophiles necessitates activating strategies or harsh reaction conditions. researchgate.net

One of the most effective strategies involves the use of pyridine N-oxides. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack. researchgate.net This electronic modification allows for more controlled halogenation. For instance, treatment of pyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride can yield 2-chloropyridine derivatives with high regioselectivity. researchgate.netacs.org Subsequent deoxygenation provides the desired substituted pyridine.

Another approach is high-temperature liquid-phase chlorination of 2-chloropyridine. Reacting 2-chloropyridine with chlorine gas at temperatures above 160°C in the absence of a catalyst has been shown to produce 2,6-dichloropyridine with high selectivity. google.com Radical chlorination, initiated by UV light, can also be employed, though it may result in mixtures of products. youtube.com

The table below summarizes various regioselective chlorination methods.

Starting MaterialReagent(s)ConditionsKey Feature
Pyridine N-oxidePOCl₃, 2,6-lutidine0 °C, CH₂Cl₂High regioselectivity for 2-chloro products. acs.org
Pyridine N-oxide(COCl)₂, Et₃N0 °C, CH₂Cl₂Mild conditions for C2-chlorination. researchgate.net
2-ChloropyridineCl₂ (gas)160-190 °C, liquid phaseCatalyst-free, high selectivity for 2,6-dichloro product. google.com
PyridineCl₂ (gas)High temp, gas phase or UV lightRadical mechanism, can lead to product mixtures. youtube.com

The synthesis of 2,6-dichloropyridine often begins with a more readily available starting material than pyridine itself. For instance, 2-amino-6-chloropyridine (B103851) can be prepared from 2,6-dichloropyridine by reaction with hydrazine (B178648) hydrate (B1144303) followed by reduction. psu.edu While this illustrates the interconversion of substituted pyridines, for the synthesis of the core itself, precursors like 2,6-dihydroxypyridine (B1200036) or chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) can be used. These precursors can be converted to the corresponding dichloropyridine via reaction with a strong chlorinating agent such as phosphorus oxychloride or phosphorus pentachloride.

For the specific target molecule, a key precursor is 4-bromo-2,6-dichloropyridine (B79508) or a similarly functionalized intermediate at the 4-position that allows for the later introduction of the azetidine ring. This can be achieved by halogenation of a pre-existing 2,6-dichloropyridine or by starting with a 4-substituted pyridine and performing the dichlorination steps.

Introduction of the Azetidin-3-yl Moiety

With the 2,6-dichloropyridine core (or a suitable precursor) in hand, the next phase is the introduction of the azetidine ring at the C4 position. This is typically achieved by coupling a pre-formed azetidine derivative to the pyridine ring.

The synthesis of the azetidine ring itself is a crucial preliminary step. The most common and historically significant method is the intramolecular cyclization of a γ-aminohalide or a related substrate where a nitrogen nucleophile displaces a leaving group on a three-carbon chain. clockss.orgfrontiersin.org

More contemporary methods include various types of cycloaddition reactions. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, provides a direct route to the azetidine skeleton. rsc.orgnih.govacs.org Another powerful approach is the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine. mdpi.comwikipedia.orgtaylorandfrancis.com

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing an efficient pathway to 3-hydroxyazetidines. nih.govfrontiersin.org These methods provide azetidine rings, often with protective groups (like Boc or Cbz) on the nitrogen, which are suitable for subsequent coupling reactions.

The table below compares different strategies for azetidine ring formation.

MethodReactantsKey Features
Intramolecular Cyclizationγ-amino alcohol/halideClassic, reliable method; requires pre-functionalized linear substrate. clockss.orgfrontiersin.org
[2+2] PhotocycloadditionImine + AlkeneDirect formation of the ring; often requires photochemical setup. nih.govacs.org
Staudinger SynthesisKetene + ImineForms β-lactam intermediate, which is then reduced. mdpi.comtaylorandfrancis.com
Catalytic Aminolysiscis-3,4-epoxy amineLewis acid-catalyzed; provides functionalized azetidines. nih.govfrontiersin.org
Ring ExpansionAziridine derivativesExpands a three-membered ring to a four-membered ring. acs.org

The final and pivotal step in the synthesis of 4-(Azetidin-3-yl)-2,6-dichloropyridine is the formation of the C-C or C-N bond between the two heterocyclic fragments. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

If a C-C bond is to be formed, a Suzuki-Miyaura coupling is a highly effective option. nih.govresearchgate.netnih.gov This would involve the reaction of a 4-halo-2,6-dichloropyridine (e.g., 4-bromo-2,6-dichloropyridine) with an azetidin-3-ylboronic acid or boronate ester derivative. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), in the presence of a base like K₂CO₃ or K₃PO₄. nih.govorganic-chemistry.org

Alternatively, a C-N bond can be formed via a Buchwald-Hartwig amination. nih.govlibretexts.orgorganic-chemistry.org This would involve coupling a 4-halo-2,6-dichloropyridine with a 3-aminoazetidine derivative. However, for the target compound, the linkage is at the 3-position of the azetidine ring, implying a C-C bond formation is the more direct route. If the azetidine nitrogen were to be attached to the pyridine ring, a Buchwald-Hartwig reaction would be ideal. For attaching the azetidine ring via its carbon framework, the Suzuki reaction is more appropriate.

The table below outlines typical conditions for relevant coupling reactions.

ReactionCoupling PartnersCatalyst/LigandBaseSolvent
Suzuki-Miyaura4-Halo-2,6-dichloropyridine + Azetidin-3-ylboronic acid/esterPd(PPh₃)₄ or Pd(OAc)₂/Phosphine LigandK₂CO₃, K₃PO₄1,4-Dioxane/Water, Toluene (B28343)
Buchwald-Hartwig AminationAryl Halide + AminePd₂(dba)₃/BINAP or other phosphine ligandsNaOtBu, K₂CO₃Toluene, Dioxane

Stereochemical Considerations in Azetidine Synthesis

The azetidine ring in the target molecule contains a stereocenter at the C3 position. Therefore, controlling the stereochemistry during its synthesis is a critical consideration, particularly for applications where a specific enantiomer is required. While literature specifically detailing the stereoselective synthesis of this compound is not prevalent, general principles for asymmetric azetidine synthesis are well-established and applicable.

Key strategies to achieve stereocontrol include:

Use of Chiral Starting Materials: Synthesizing the azetidine core from enantiomerically pure precursors, such as chiral amino acids or diols, is a common approach. For instance, N-allyl amino diols have been used as precursors to access densely functionalized azetidine systems on a multi-gram scale. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the ring-forming step. Palladium(II)-catalyzed intramolecular C(sp³)–H amination represents a modern method for creating functionalized azetidines, where chiral ligands on the metal center can influence the stereochemical outcome. rsc.org Another approach involves the enantioselective desymmetrization of prochiral azetidines using chiral phosphoric acid catalysts, which can yield products with high enantiomeric excess. rsc.org

Diastereoselective Reactions: In cases where multiple stereocenters are being formed, controlling the relative stereochemistry is crucial. The asymmetric synthesis of 2,6-disubstituted 3-piperidinols, for example, demonstrates methods to control for specific cis/trans isomers, a principle that can be adapted to azetidine synthesis. researchgate.net

Optimization of Reaction Parameters

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the careful optimization of reaction parameters. This includes the selection of appropriate catalysts, ligands, solvents, and temperature profiles for each synthetic step.

Catalysts are pivotal in many of the key transformations required for synthesizing the target molecule, from the formation of the azetidine ring to the potential cross-coupling with the pyridine core.

Azetidine Ring Formation: Modern methods for azetidine synthesis often rely on transition-metal catalysis. Rhodium-catalyzed intermolecular sp³ C-H amination enables the preparation of substituted azetidines from alkyl bromide derivatives. nsf.gov Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, promoted by an oxidant and an additive like AgOAc, is another powerful technique for forming the four-membered ring. rsc.org

Dichloropyridine Synthesis: The synthesis of the 2,6-dichloropyridine moiety typically involves the chlorination of a corresponding dihydroxypyridine precursor. This transformation is often achieved using reagents like phosphorus oxychloride (POCl₃). The reaction can be facilitated by the presence of a basic nitrogen compound, such as quinoline (B57606) or triethylamine, which can act as a base or catalyst. google.com

Coupling Reactions: The final step would likely involve a C-N bond formation between the azetidine nitrogen and the C4 position of the 2,6-dichloropyridine ring. While a direct nucleophilic aromatic substitution is possible, palladium-catalyzed Buchwald-Hartwig amination is a common alternative for such couplings. The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP) is critical and can dramatically affect reaction efficiency and scope.

Table 1: Examples of Catalyst Systems in Related Syntheses

Reaction Type Catalyst/Reagent Ligand/Additive Purpose Reference
Intramolecular C-H Amination Palladium(II) - / AgOAc Azetidine ring formation rsc.org
Intermolecular C-H Amination Rhodium complex - Azetidine ring formation nsf.gov
Chlorination Phosphorus Oxychloride Quinoline Synthesis of 2,6-dichloropyridine google.com

The choice of solvent and the precise control of temperature are fundamental to maximizing yield and minimizing side reactions.

Solvent Selection: The polarity, boiling point, and solubility characteristics of the solvent must be matched to the specific reaction. For the synthesis of azetidine intermediates, solvents like dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF) are commonly employed. nih.gov Chlorination reactions to form dichloropyridines or related heterocycles have been performed in solvents such as ethylene (B1197577) dichloride. google.com The solvent can also influence the efficacy of certain catalysts; for example, some reactions are performed in nonpolar solvents like toluene for cross-coupling, while others may use polar aprotic solvents.

Temperature Control: Reaction temperatures can range from cryogenic conditions to high heat, depending on the kinetic and thermodynamic requirements of the transformation.

Initial mixing of reagents for chlorination is often performed at low temperatures (e.g., below 5°C in an ice bath) to control the initial exothermic reaction, followed by heating (e.g., 60°C or higher) to drive the reaction to completion. google.com

Other chlorination procedures may require significantly higher temperatures, in the range of 150°C to 250°C. google.com

Azetidine cyclization reactions can also vary, with some steps occurring at 0°C and others requiring heating to 65°C to proceed at a reasonable rate. nih.gov

Table 2: Solvent and Temperature Conditions in Related Heterocycle Syntheses

Reaction Step Solvent(s) Temperature Profile Purpose Reference
Azetidine Cyclization DMF 65°C Formation of bicyclic azetidine nih.gov
Mesylation CH₂Cl₂ 0°C Intermediate step in azetidine synthesis nih.gov
Chlorination Ethylene Dichloride <5°C, then 60°C Synthesis of 4,6-dichloropyrimidine google.com

Principles of Sustainable Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org

An alternative, more atom-economical approach could be a direct nucleophilic aromatic substitution of a suitable 4-substituted-2,6-dichloropyridine with azetidine itself, if reactivity allows. Addition and cycloaddition reactions are inherently 100% atom-economical, though not directly applicable to the final coupling step here. primescholars.com In contrast, substitution and elimination reactions generate byproducts, reducing the atom economy. The Gabriel synthesis of amines, for example, is known for its extremely low atom economy. primescholars.com Maximizing reaction yield is also crucial, as it minimizes waste from unreacted starting materials and side products.

Beyond atom economy, a sustainable synthesis seeks to minimize hazardous substances and waste.

Green Solvents: The use of hazardous solvents like chlorinated hydrocarbons is a significant concern. Research into greener alternatives is ongoing. Bio-renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining traction. Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than either component, can serve as both environmentally friendly solvents and recyclable organocatalysts. nih.gov

Greener Reagents and Catalysis: Traditional chlorinating agents like POCl₃ are highly toxic and corrosive. google.com Exploring alternative, less hazardous chlorination methods is a key goal for green chemistry. Furthermore, employing catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. primescholars.com The use of phase transfer catalysts can also enhance reaction efficiency under milder conditions and facilitate easier separation, aligning with green principles. Developing one-pot synthetic methodologies, where multiple steps are performed in the same reactor without intermediate purification, can drastically reduce solvent usage and waste generation.

Chemical Reactivity and Derivatization Strategies of the Compound

The chemical behavior of this compound is dictated by the distinct functionalities present in its structure: the electron-deficient dichloropyridine ring and the strained, nucleophilic azetidine moiety. This unique combination allows for selective modifications at multiple sites, providing a rich platform for chemical diversification.

Nucleophilic Aromatic Substitution at Dichloropyridine Positions

The 2- and 6-positions of the pyridine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com The attack of a nucleophile preferentially occurs at the positions ortho and para (in this case, C2 and C6) to the ring nitrogen because the resulting anionic charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C3 or C5 positions. stackexchange.com

In dihalogenated N-heteroarenes like 2,6-dichloropyridine, the substitution of one or both chlorine atoms can be achieved with a variety of nucleophiles. youtube.com Reactions with amines, for instance, are commonly performed to introduce new nitrogen-based substituents. youtube.com The reaction conditions, such as temperature and the choice of base, can be modulated to control the extent of substitution, allowing for either mono- or di-substitution. Studies on the amination of 2,6-dibromopyridine (B144722) have shown that selective mono- or di-substitution can be achieved by carefully controlling reaction parameters. acs.org While chlorine is a less reactive leaving group than bromine, similar principles apply. libretexts.org

The process generally involves the addition of a nucleophile to the pyridine ring, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.com These reactions are often heated to overcome the energy barrier associated with disrupting the aromatic system. youtube.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Dihalo-N-Heterocycles
SubstrateNucleophileConditionsProduct TypeReference
2,6-Dichloropyridine (analogue)AminesHeating, often with a baseMono- or Di-aminopyridine youtube.com
2,6-DibromopyridinePrimary AlkylaminesMicrowave irradiation, H₂O, 118-200 °C, 2.5 hMono- and Di-alkylaminopyridines acs.org
2-Amino-4,6-dichloropyrimidineAmines, AlkoxidesMild conditions, polar solventsAmination and solvolysis products mdpi.com

Functionalization and Modification of the Azetidine Nitrogen

The secondary amine of the azetidine ring provides a key handle for functionalization. The nitrogen atom is nucleophilic and can readily participate in reactions such as N-alkylation and N-acylation. youtube.com These transformations are robust and high-yielding methods for introducing a wide array of substituents onto the azetidine nitrogen. nih.gov

N-Alkylation: This process involves the reaction of the azetidine with an alkyl halide. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.org This method is a general route to synthesize tertiary amines from secondary amines. wikipedia.org Phase-transfer catalysis can be employed to facilitate these reactions, particularly when dealing with different solvent polarities. phasetransfercatalysis.com

N-Acylation: The azetidine nitrogen can also be acylated using acyl chlorides or acid anhydrides. youtube.com This reaction is analogous to the acylation of other amines and results in the formation of an amide. The N-acyl-azetidines are stable compounds and this functionalization can serve to introduce carbonyl-containing moieties or to act as a protecting group for the nitrogen. rsc.org

Table 2: Common Functionalization Reactions of the Azetidine Nitrogen
Reaction TypeReagentGeneral ProductReference
N-AlkylationAlkyl Halide (R-X)N-Alkyl Azetidine wikipedia.org
N-AcylationAcyl Chloride (R-COCl)N-Acyl Azetidine youtube.com
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl Azetidine nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable for modifying the 2,6-dichloropyridine core. libretexts.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings allow for the introduction of aryl, vinyl, alkynyl, and alkyl groups at the chloro-substituted positions. libretexts.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organometallic coupling partner to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for creating biaryl structures. researchgate.net For dihalogenated substrates, regioselectivity can be an issue, but conditions can often be optimized to favor substitution at a specific position. nih.govnih.gov In some cases, ligand choice can dramatically influence site-selectivity, enabling coupling at positions that are typically less reactive. nih.gov

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper co-catalyst. rsc.orgwikipedia.org Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that selective alkynylation can be achieved, highlighting the feasibility of such transformations on the dichloropyridine scaffold. rsc.orgrsc.org The reactivity order of halogens (I > Br > Cl) is a key consideration in these reactions. libretexts.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Dihalogenated Heterocycles
ReactionSubstrate TypeCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-Miyaura2,4-DichloropyrimidineAryl boronic acidPd(PPh₃)₄, K₂CO₃4-Aryl-2-chloropyrimidine nih.gov
Sonogashira3,5-Dibromo-2,6-dichloropyridineTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted pyridine rsc.org
Suzuki-Miyaura2,4-DichloropyridineAryl boronic acidPd/IPr catalystC4-selective arylation nih.gov

Synthesis of Structural Analogues and Probes

The synthetic strategies described above—nucleophilic aromatic substitution, azetidine functionalization, and palladium-catalyzed cross-coupling—are the primary methods for generating structural analogues and chemical probes from the this compound core.

Analogues via SNAr: By reacting the parent compound with a library of nucleophiles (e.g., various amines, thiols, alcohols), a wide range of analogues with different substituents at the 2- and/or 6-positions of the pyridine ring can be synthesized. mdpi.com

Analogues via Azetidine Modification: A second vector of diversity can be explored by functionalizing the azetidine nitrogen with various alkyl and acyl groups, altering the steric and electronic properties of this part of the molecule. nih.gov

Analogues via Cross-Coupling: Palladium-catalyzed reactions provide access to analogues that would be difficult to synthesize otherwise. rsc.org For instance, Sonogashira coupling can introduce rigid alkynyl linkers for the development of probes, while Suzuki coupling can be used to build complex biaryl structures. wikipedia.orgrsc.org The sequential and regioselective nature of these couplings on polyhalogenated systems allows for the controlled and stepwise construction of highly functionalized molecules. rsc.org

By combining these methodologies, a medicinal chemist can systematically modify each part of the this compound scaffold to probe structure-activity relationships and develop compounds with tailored properties.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different atomic makeups.

For 4-(Azetidin-3-yl)-2,6-dichloropyridine, the molecular formula is C₉H₈Cl₂N₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be utilized to verify this composition. The instrument detects the protonated molecule, [M+H]⁺. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that provides further confirmation of the structure. The experimentally measured mass is then compared to the calculated value to validate the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the precise connectivity and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on analyses of the constituent fragments, 2,6-dichloropyridine (B45657) and substituted azetidines, a predicted set of chemical shifts can be established. rsc.orgnih.govchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and azetidine (B1206935) rings. The two protons on the dichloropyridine ring are chemically equivalent and would appear as a singlet. The azetidine ring protons would present a more complex pattern, with signals corresponding to the methine proton at the 3-position and the methylene (B1212753) protons at the 2- and 4-positions. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The dichloropyridine ring would exhibit three distinct signals: one for the carbon attached to the azetidine group (C4), one for the two equivalent carbons bearing hydrogen (C3/C5), and one for the two equivalent carbons bearing chlorine (C2/C6). The azetidine ring would show two signals: one for the methine carbon (C3') and one for the two equivalent methylene carbons (C2'/C4').

Predicted NMR Data for this compound ¹H NMR

Predicted Shift (δ ppm) Multiplicity Assignment
~7.30 s H-3, H-5 (Pyridine)
~4.20 t H-2', H-4' (Azetidine, axial)
~3.80 t H-2', H-4' (Azetidine, equatorial)
~3.60 m H-3' (Azetidine)

¹³C NMR

Predicted Shift (δ ppm) Assignment
~155.0 C-2, C-6 (Pyridine)
~150.0 C-4 (Pyridine)
~118.0 C-3, C-5 (Pyridine)
~55.0 C-2', C-4' (Azetidine)
~35.0 C-3' (Azetidine)

Note: Predicted values are estimates based on data for analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle, confirming assignments, and revealing through-bond and through-space correlations. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would be crucial for establishing the connectivity within the azetidine ring, showing correlations between the methine proton (H-3') and the adjacent methylene protons (H-2'/H-4'). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, that the aromatic proton signals indeed correspond to the C3/C5 carbons of the pyridine ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bond connectivity. This experiment provides vital information about the molecule's conformation and the relative orientation of the two rings. For instance, NOE correlations could be observed between the azetidine protons and the pyridine protons (H-3/H-5), helping to define the preferred rotational conformation around the C4-C3' bond. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups.

For this compound, the IR spectrum would be expected to show a combination of bands characteristic of both the azetidine and dichloropyridine moieties. Key expected absorptions include the N-H stretch from the secondary amine in the azetidine ring, C-H stretches for both aromatic (pyridine) and aliphatic (azetidine) protons, C=C and C=N stretching vibrations from the aromatic pyridine ring, and a strong absorption corresponding to the C-Cl bonds. rsc.orgspectrabase.com

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3250 N-H Stretch Secondary Amine (Azetidine)
3100 - 3000 C-H Stretch Aromatic (Pyridine)
3000 - 2850 C-H Stretch Aliphatic (Azetidine)
1600 - 1450 C=C and C=N Stretch Aromatic Ring (Pyridine)
1470 - 1430 CH₂ Scissoring Methylene (Azetidine)

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, it is possible to generate a detailed electron density map and, from that, a definitive model of the atomic arrangement.

While no public crystal structure for this compound is currently available, this technique would provide unequivocal proof of its structure if a suitable crystal could be grown. The analysis would yield highly accurate measurements of all bond lengths and angles. Furthermore, it would reveal the exact conformation of the molecule in the solid state, including the puckering of the four-membered azetidine ring and the dihedral angle describing the orientation of the pyridine ring relative to the azetidine ring. This information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to the purification of the target compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. Using a C18 (reversed-phase) column with a mobile phase such as a mixture of acetonitrile (B52724) and water, a sample of this compound can be analyzed. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

Preparative Chromatography: For purification, column chromatography using silica (B1680970) gel as the stationary phase is typically employed. A solvent system (e.g., ethyl acetate/hexanes) is chosen to achieve good separation between the desired product and any unreacted starting materials or byproducts, allowing for the isolation of the pure compound. niscpr.res.in

Quantitative Analytical Methods in Academic Research

For quantitative analysis, particularly at low concentrations in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. A quantitative LC-MS/MS method for this compound would typically be developed for pharmacokinetic or metabolic studies in a research environment.

The method involves optimizing the chromatographic separation to minimize matrix effects and ensure a consistent retention time. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

Table 3: Representative LC-MS/MS Method Parameters for Quantitative Analysis of this compound

Parameter Value
LC System UPLC (Ultra-Performance Liquid Chromatography)
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ (Calculated m/z 217.0)
Product Ion (Q3) A specific fragment ion (e.g., resulting from loss of the azetidine ring or a chlorine atom), to be determined by infusion and fragmentation studies.

| Internal Standard | Deuterated this compound |

This table provides a plausible set of parameters for a quantitative LC-MS/MS method. The specific mass transitions and optimal source parameters would require experimental determination.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for investigating the electronic structure and predicting spectroscopic properties. amazonaws.comnih.gov For a molecule like 4-(Azetidin-3-yl)-2,6-dichloropyridine, these calculations can elucidate the influence of the electron-withdrawing chloro-substituents on the pyridine (B92270) ring and the effect of the azetidine (B1206935) moiety.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and stability. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine ring and the nitrogen atom of the pyridine ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient dichloropyridine ring, influenced by the strong electron-withdrawing nature of the chlorine atoms. The precise energy values of these orbitals and the resulting energy gap can be calculated using DFT methods, providing a quantitative measure of the molecule's electronic characteristics. nih.govnankai.edu.cn

Table 1: Predicted Electronic Properties of this compound (Theoretical)

ParameterPredicted Value (eV)Description
HOMO Energy-6.5 to -7.5Energy of the highest occupied molecular orbital, indicating electron-donating capacity.
LUMO Energy-1.0 to -2.0Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capacity.
HOMO-LUMO Gap4.5 to 6.5Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds in computational studies. Actual values would require specific DFT calculations.

Quantum chemical calculations are also instrumental in predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov By calculating the magnetic shielding tensors and vibrational frequencies, respectively, we can generate theoretical spectra that can be compared with experimental data for structural verification.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the azetidine ring are expected to appear in the aliphatic region, while the single proton on the pyridine ring would be in the aromatic region, shifted downfield due to the deshielding effect of the chlorine atoms and the nitrogen atom.

Similarly, a theoretical IR spectrum can be calculated, showing characteristic vibrational modes. Key predicted peaks would include C-H stretching vibrations for the aromatic and aliphatic parts, C-N stretching from both the pyridine and azetidine rings, and C-Cl stretching vibrations. nih.gov

Table 2: Predicted Key Spectroscopic Data for this compound (Theoretical)

SpectroscopyPredicted Chemical Shifts / FrequenciesCorresponding Functional Group
¹H NMR7.0 - 7.5 ppmPyridine-H
¹H NMR3.5 - 4.5 ppmAzetidine-CH₂
¹³C NMR150 - 160 ppmPyridine-C (substituted with Cl)
¹³C NMR120 - 130 ppmPyridine-C (substituted with H)
¹³C NMR40 - 50 ppmAzetidine-CH₂
IR3000 - 3100 cm⁻¹Aromatic C-H stretch
IR2850 - 2950 cm⁻¹Aliphatic C-H stretch
IR1550 - 1600 cm⁻¹C=N/C=C stretch (Pyridine ring)
IR1100 - 1200 cm⁻¹C-N stretch (Azetidine)
IR700 - 800 cm⁻¹C-Cl stretch

Note: These are generalized predictions. Precise values would be obtained from specific quantum chemical calculations.

Molecular Docking and Ligand-Receptor Interaction Modeling (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. rsc.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, theoretical docking studies can be performed against various protein targets, such as kinases, to predict its binding affinity and mode. nih.gov

In a theoretical docking study, this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. The scoring function of the docking program would then estimate the binding energy for each pose.

A plausible predicted binding mode would involve the formation of hydrogen bonds between the nitrogen atom of the azetidine ring and amino acid residues in the receptor's binding pocket. The pyridine ring could engage in pi-stacking or hydrophobic interactions with aromatic residues. The chlorine atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding. The specific interactions would, of course, depend on the topology and chemical nature of the target protein's active site.

Theoretical Binding Affinities and Scoring Functions

No published data is available that details the theoretical binding affinities or scoring function results from molecular docking studies of this compound against any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling (in silico predictions)

There are no specific QSAR models in the public domain that include this compound. Therefore, no in silico predictions based on such models can be reported.

Ligand Efficiency and Druggability Metrics (Theoretical)

Without binding affinity data for specific targets, the calculation of ligand efficiency and other related druggability metrics for this compound is not possible. No theoretical values have been reported in the literature.

Molecular Interactions and Biochemical Studies in Vitro

Enzyme Binding and Inhibition Studies in vitro

Comprehensive searches for specific enzyme binding and inhibition data for 4-(Azetidin-3-yl)-2,6-dichloropyridine did not yield explicit kinetic characterization or mechanistic studies for this particular compound. The following subsections reflect the absence of this specific information in publicly accessible scientific literature.

Kinetic Characterization (e.g., Ki, IC50)

No specific Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values for this compound have been reported in the reviewed literature. This type of data is crucial for quantifying the potency of a compound against a specific enzyme.

Target EnzymeKi ValueIC50 ValueSource
Data not availableData not availableData not availableN/A

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

Information regarding the mechanism of enzyme inhibition, such as whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, is not available in the public domain. Understanding the mechanism of inhibition provides insight into how a compound interacts with an enzyme and its substrate. researchgate.netnih.gov

Receptor Ligand Binding Assays in vitro

Specific data from in vitro receptor ligand binding assays for this compound are not currently available. Such assays are fundamental in determining the affinity and selectivity of a compound for various receptors.

Competitive Binding Assays

No studies detailing the use of this compound in competitive binding assays were identified. These assays are used to determine a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

Fluorescence-Based Binding Assays

There is no available information on the use of this compound in fluorescence-based binding assays. These assays, which can include techniques like fluorescence polarization or fluorescence resonance energy transfer (FRET), provide a non-radioactive method to study ligand-receptor binding. nih.gov

Protein Crystallography of Compound-Target Complexes

A search for protein crystallography data for this compound in complex with a biological target did not yield any specific results or PDB (Protein Data Bank) entries. X-ray crystallography provides high-resolution, three-dimensional structural information of a compound bound to its target, which is invaluable for understanding the molecular basis of its activity and for structure-based drug design. While crystal structures for derivatives of 2,6-dichloropyridine (B45657) and other scaffolds exist, none were found for the specific compound . nih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation from in vitro Data

The affinity of azetidinyl-pyridine derivatives for nicotinic acetylcholine (B1216132) receptors is significantly influenced by the substitution patterns on both the pyridine (B92270) and azetidine (B1206935) rings. In vitro binding assays, typically using radioligand displacement with ligands like [³H]epibatidine, have been instrumental in elucidating these relationships. The primary target for many of these analogs has been identified as the α4β2 subtype of nAChRs, a key receptor in the central nervous system. frontiersin.org

Substitution on the Pyridine Ring:

The nature and position of substituents on the pyridine ring are critical determinants of binding affinity. Halogenation, in particular, has been a key area of investigation. For a series of 3-(azetidinylmethoxy)pyridine analogs, it was found that halogen substituents at the 2-, 5-, or 6-positions of the pyridyl fragment significantly modulate affinity for nAChRs in rat brain membranes. Analogs with substituents at the 5- or 6-position, as well as the 2-fluoro analog, exhibited subnanomolar affinity, with Kᵢ values ranging from 11 to 210 pM. In contrast, analogs with bulkier halogens like chloro, bromo, or iodo at the 2-position showed a marked decrease in affinity. colorado.edu This suggests that steric hindrance at the 2-position is detrimental to binding. A review of pyridine derivatives with antiproliferative activity also noted that the presence of halogen atoms can sometimes lead to lower biological activity. nih.gov

Modifications of the Azetidine Ring and Linker:

The azetidine ring itself and its point of attachment to the pyridine ring are also crucial for high-affinity binding. Variations in the ring size of the azacycle have been shown to have dramatic effects on receptor binding affinity. colorado.edu In studies of sazetidine-A analogs, a potent α4β2 nAChR agonist, modifications to the azetidine ring and its substituents were explored. While many (S)-enantiomers of these analogs displayed high binding affinities, it was not a universal rule that the (S)-enantiomer was more potent than the (R)-counterpart. nih.gov The replacement of an ethynyl (B1212043) group on the azetidine with a bioisosteric triazole resulted in a compound with high affinity for the α4β2 subtype (Kᵢ = 1.3 nM). nih.gov This highlights the importance of the electronic and steric properties of the substituents on the azetidine ring.

The following table summarizes the in vitro binding affinities of some representative azetidinyl-pyridine analogs at the α4β2 nAChR.

Compound NamePyridine SubstitutionAzetidine Moiety/Linkerα4β2 nAChR Binding Affinity (Kᵢ or IC₅₀)Reference
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine2-Chloro, 3-(4-cyanophenyl), 5-oxy3-pyrrolidinyl22 nM (IC₅₀) colorado.edu
Sazetidine-A analog with triazoleUnsubstitutedAzetidinyl with triazole1.3 nM (Kᵢ) nih.gov
Biaryl analog of Sazetidine-AUnsubstitutedAzetidinyl with biarylMuch lower affinity than Sazetidine-A nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Target Engagement and Mechanism of Action at the Molecular Level in vitro

The primary molecular target for this class of compounds is the ligand-binding domain of nicotinic acetylcholine receptors. frontiersin.org These receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission. frontiersin.org The binding of agonists to the nAChR triggers a conformational change that opens the ion channel, allowing the influx of cations like Na⁺ and Ca²⁺, leading to neuronal depolarization. ucl.ac.uk

Binding Site and Molecular Interactions:

The ligand-binding site of nAChRs is located at the interface between two subunits, typically an α and a non-α subunit. nih.gov The binding pocket is lined with several aromatic amino acid residues, such as tryptophan and tyrosine, which are critical for ligand recognition. nih.govchemrxiv.org The interaction between the positively charged nitrogen of the azetidine ring in the ligands and the electron-rich aromatic side chains of these residues, through cation-π interactions, is a key determinant of binding affinity. nih.gov

Molecular modeling and docking studies of nAChR agonists have provided a more detailed picture of the binding mode. For instance, the charged ammonium (B1175870) nitrogen of acetylcholine is thought to interact closely with the side-chain of a tryptophan residue (Trp182 in the α4 subunit). nih.gov For nicotine (B1678760) and its analogs, a water molecule can mediate a hydrogen bond between the pyridine nitrogen of the ligand and the receptor. nih.gov The diversity in the amino acid residues lining the binding pocket across different nAChR subtypes is what allows for the development of subtype-selective ligands. nih.gov

Functional Effects:

Upon binding to the nAChR, these azetidinyl-pyridine derivatives can act as either agonists, partial agonists, or antagonists. An agonist will activate the receptor, leading to channel opening and ion flux. A partial agonist will also activate the receptor but produce a submaximal response compared to a full agonist like acetylcholine. frontiersin.org An antagonist, on the other hand, will bind to the receptor but prevent its activation by an agonist. mdpi.com

In vitro functional assays, such as measuring ion flux or changes in membrane potential in cells expressing specific nAChR subtypes, are used to determine the functional activity of these compounds. For example, some pyrido frontiersin.orgmdpi.comhomotropane analogs, which share structural similarities, have been shown to act as weak partial agonists at the α4β2-nAChR. frontiersin.org The functional outcome is highly dependent on the precise chemical structure of the ligand, with small changes sometimes leading to a switch from agonist to antagonist activity. mdpi.com

The mechanism of action at the molecular level involves the ligand-induced conformational change of the receptor. The binding of an agonist stabilizes the open state of the ion channel, while an antagonist may stabilize the closed or a desensitized state. nih.gov The ability of these compounds to modulate the activity of specific nAChR subtypes makes them valuable tools for studying the physiological roles of these receptors and as potential leads for the development of new therapeutics. ucl.ac.uk

Applications in Chemical Biology and Material Science Research

Role as a Synthetic Building Block for Complex Molecules

"4-(Azetidin-3-yl)-2,6-dichloropyridine" serves as a valuable building block for the synthesis of more complex molecules, primarily due to the distinct reactivity of its two constituent parts: the azetidine (B1206935) ring and the dichloropyridine nucleus. Azetidines are increasingly recognized in medicinal chemistry for their ability to introduce three-dimensionality into flat molecules, which can lead to improved pharmacological properties. nih.govlifechemicals.comtechnologynetworks.comnih.gov The azetidine ring is a saturated heterocycle that, despite its ring strain, is significantly more stable than the corresponding aziridines, allowing for more manageable handling and selective functionalization. rsc.org

The 3-yl substitution on the azetidine ring provides a key vector for structural diversification. The secondary amine within the azetidine ring is available for a wide range of chemical transformations, such as alkylation, acylation, and arylation, enabling the attachment of various functional groups or the linkage to other molecular scaffolds. technologynetworks.com The synthesis of diverse azetidine-based scaffolds has been explored to create libraries of compounds for drug discovery, including those targeting the central nervous system. nih.govnih.gov

The 2,6-dichloropyridine (B45657) portion of the molecule offers multiple sites for synthetic elaboration. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents. wikipedia.orgpsu.edugoogle.comgoogle.comacs.org This reactivity has been exploited in the synthesis of various biologically active compounds. For instance, 2,6-dichloropyridine is a known precursor for the antibiotic enoxacin. wikipedia.org The differential reactivity of the two chlorine atoms can potentially be controlled to achieve selective mono- or di-substitution, further enhancing its synthetic utility.

The combination of the azetidine and dichloropyridine moieties in a single molecule allows for a modular approach to the synthesis of complex structures. For example, the azetidine nitrogen can be functionalized first, followed by substitution of the chloro groups on the pyridine (B92270) ring, or vice versa. This orthogonal reactivity makes "this compound" a powerful intermediate for creating diverse molecular architectures with potential applications in medicinal chemistry and beyond.

Development of Chemical Probes and Biosensors

While specific literature on "this compound" in chemical probes and biosensors is not available, the properties of its constituent heterocycles suggest potential applications. Chemical probes are small molecules used to study biological systems, and their design often requires a scaffold that can be readily functionalized to incorporate reporter groups (e.g., fluorophores) and reactive groups for target engagement. nih.gov

The azetidine ring can be a valuable component in the design of fluorescent probes. It has been demonstrated that substituting the N,N-dimethylamino groups in common fluorophores with azetidines can significantly enhance their photophysical properties, leading to higher quantum yields and brightness. nih.gov The strained azetidine ring can reduce non-radiative decay pathways, thus improving fluorescence. nih.gov The 3-substituent on the azetidine can also be used to tune the emission properties of the fluorophore. nih.gov Therefore, the azetidine moiety in "this compound" could serve as an anchor for the development of novel fluorescent probes.

The dichloropyridine core can also play a role in the construction of biosensors. The chlorine atoms can be displaced by nucleophiles bearing reporter elements or functionalities that facilitate immobilization onto a sensor surface. mdpi.commdpi.com For instance, a common strategy in the development of electrochemical biosensors involves the functionalization of electrode surfaces with molecules that can specifically bind to a target analyte. mdpi.com The dichloropyridine unit could be functionalized with a linker for attachment to an electrode, while the azetidine ring could be modified to enhance solubility or interaction with the target.

Application in Fragment-Based Approaches to Chemical Biology

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. nih.gov "this compound" can be considered a valuable fragment or a scaffold for the elaboration of fragments.

The azetidine ring itself is an attractive fragment for FBDD. enamine.net Its conformational rigidity and three-dimensional character can provide well-defined interactions with a protein binding site, which is a desirable feature for a fragment. enamine.net The low molecular weight of the azetidine ring also adheres to the "Rule of Three," a common guideline for selecting fragments. enamine.net

The dichloropyridine moiety also possesses fragment-like properties. Halogenated aromatic rings are common motifs in fragment libraries due to their ability to form halogen bonds and other favorable interactions with protein targets. The reactivity of the chloro-substituents allows for the straightforward elaboration of a fragment hit, a key step in the FBDD workflow known as "fragment evolution" or "fragment linking."

Therefore, "this compound" can be utilized in FBDD in several ways:

As a complete fragment for screening campaigns.

The azetidine or dichloropyridine portions can be used as starting points for the design of fragment libraries.

The reactive handles on the molecule allow for the rapid synthesis of analogues to explore the structure-activity relationship (SAR) of a fragment hit.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. While there is no specific literature detailing the supramolecular behavior of "this compound," its structural features suggest a potential for engaging in such interactions. youtube.comyoutube.com

The pyridine nitrogen atom can act as a hydrogen bond acceptor, and the N-H group of the azetidine ring can act as a hydrogen bond donor. These interactions could lead to the formation of defined one-, two-, or three-dimensional assemblies. The chlorine atoms on the pyridine ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being utilized in crystal engineering and the design of supramolecular architectures.

Furthermore, the dichloropyridine ring can engage in π-π stacking interactions with other aromatic systems. The combination of hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of complex and predictable supramolecular structures. The study of these interactions could be a subject of future research, potentially leading to the development of novel materials with interesting properties.

Integration into Material Science Scaffolds

The incorporation of small organic molecules into larger material scaffolds can impart specific functionalities. mdpi.comnih.gov While direct applications of "this compound" in material science have not been reported, its reactive nature suggests it could be a candidate for integration into polymers and other materials. rsc.orgacs.orgacs.org

The secondary amine of the azetidine ring can be used as a point of attachment to a polymer backbone. For example, it could be reacted with electrophilic groups on a pre-formed polymer or used as a monomer in a polymerization reaction. Azetidines have been explored as building blocks for polyamines through ring-opening polymerization. rsc.org

The dichloropyridine moiety also offers handles for incorporation into materials. The chloro groups can be substituted by nucleophilic monomers or by functional groups that can participate in polymerization reactions. Pyridine-containing polymers are of interest for a variety of applications, including as ligands for metal catalysts, in electronic materials, and as components of functional coatings. The presence of the azetidine group could introduce desirable properties into such materials, such as improved solubility or modified conformational behavior.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Methodologies

While the specific synthesis of 4-(azetidin-3-yl)-2,6-dichloropyridine is not extensively detailed in public literature, future research can focus on optimizing the construction of its core components: the azetidine (B1206935) ring and the substituted pyridine (B92270). Azetidines are recognized for imparting favorable properties in drug discovery, yet their synthesis can be challenging compared to more common cyclic amines. researchgate.net

Future synthetic strategies will likely move beyond traditional methods to embrace more modular and efficient protocols. For the azetidine moiety, several modern approaches are being developed. These include:

Cyclizations via C-N Bond Formation : This remains a fundamental approach, involving methods like nucleophilic substitution, the opening of epoxides or aziridines, and Pd-catalyzed cyclizations. magtech.com.cn

Intermolecular C–H Amination : Recent advances in rhodium-catalyzed amination allow for the direct conversion of C-H bonds to C-N bonds, offering a streamlined path to azacycles from readily available bromoalkanes. nsf.gov This method is notable for its efficiency and selectivity. nsf.gov

Multicomponent Reactions : Innovative protocols, such as four-component strain-release-driven syntheses, enable the rapid assembly of highly functionalized azetidines in a single step, addressing the need for modularity in library synthesis. nih.gov

For the 2,6-dichloropyridine (B45657) core, research could focus on improving existing routes, such as those developed for the related intermediate 4-amino-2,6-dichloropyridine. A facile route for this precursor involves the oxidation of 2,6-dichloropyridine to its N-oxide, followed by nitration and reduction, with most reactions proceeding under mild conditions. dntb.gov.uaresearchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Azetidine Ring Formation

Methodology Description Key Advantages Relevant Citations
Intermolecular sp³ C–H Amination Rh-catalyzed amination of alkyl bromides followed by intramolecular alkylation. High efficiency and selectivity; broad substrate scope including small and medium rings. nsf.gov
Four-Component Synthesis A multicomponent sequence involving a nih.govacs.org-Brook rearrangement and strain-release ring-opening of azabicyclo[1.1.0]butane. Rapid, modular assembly of complex, functionalized azetidines from simple precursors. nih.gov
Cycloadditions Methods such as [2+2] photocycloadditions of imines and alkenes. Provides direct access to the four-membered ring system with potential for stereocontrol. magtech.com.cnnsf.gov
Ring Expansion/Contraction Rearrangements of three-membered (aziridines) or five-membered heterocycles to form the azetidine ring. Utilizes readily available starting materials to access the desired ring system. researchgate.netmagtech.com.cn
Reduction of Azetidin-2-ones The chemical reduction of β-lactams (azetidin-2-ones) to furnish the corresponding azetidines. Leverages the well-established chemistry of β-lactam synthesis. researchgate.netmagtech.com.cn

Exploration of Underexplored Molecular Targets and Pathways

The this compound scaffold holds potential for interacting with a wide range of biological targets due to its distinct structural features. Future research should systematically explore its activity against protein classes that are known to be modulated by pyridine or azetidine-containing molecules but have not yet been investigated in the context of this specific compound.

Complex diseases often involve multiple dysregulated pathways, making multi-target compounds a promising therapeutic strategy. nih.govdovepress.com The scaffold of this compound could serve as a foundational structure for developing inhibitors against targets implicated in a variety of diseases. For instance, pyridine derivatives have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE), a key target in hypertension. nih.gov Computational studies have also proposed novel scaffolds for inhibiting Trehalose-6-phosphate Phosphatase (TPP) of Burkholderia pseudomallei, a potential antibacterial target. nih.gov

Furthermore, in silico screening efforts have identified compounds that simultaneously modulate multiple targets relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), histone deacetylase 2 (HDAC2), and monoamine oxidase B (MAO-B). mdpi.com Other targets like Dipeptidyl peptidase IV (DPP IV), relevant in type 2 diabetes, are also known to bind peptide and small-molecule inhibitors in a pocket that could potentially accommodate novel scaffolds. researchgate.netmdpi.com

Table 2: Potential Underexplored Molecular Targets for Pyridine and Azetidine-Containing Scaffolds

Molecular Target Associated Disease/Pathway Rationale for Exploration Relevant Citations
Angiotensin-Converting Enzyme (ACE) Hypertension, Cardiovascular Disease Pyridine derivatives have shown ACE inhibitory activity. nih.gov
Trehalose-6-phosphate Phosphatase (TPP) Bacterial Infection (e.g., Melioidosis) A vital enzyme for pathogen resilience and a target for novel antibacterial agents. nih.gov
Dipeptidyl Peptidase IV (DPP IV) Type 2 Diabetes An established target for which novel inhibitor scaffolds are sought. researchgate.netmdpi.com
Acetylcholinesterase (AChE) Neurodegenerative Diseases (e.g., Alzheimer's) A key target in symptomatic treatment; potential for multi-target therapy. mdpi.com
Histone Deacetylase 2 (HDAC2) Neurodegenerative Diseases, Cancer Considered a potential disease-modifying target. mdpi.com
Monoamine Oxidase B (MAO-B) Neurodegenerative Diseases (e.g., Parkinson's) An important enzyme in neurotransmitter metabolism and a target for MTDLs. mdpi.com

Advanced Computational Approaches for Predictive Modeling and Design

Computational modeling is an indispensable tool for accelerating drug discovery by predicting how a molecule will interact with a biological target. nih.gov For this compound and its future derivatives, advanced computational methods can provide crucial insights into their potential biological activities and guide synthetic efforts.

Techniques such as molecular docking and molecular dynamics (MD) simulations are central to this effort. nih.gov Molecular docking can predict the preferred binding orientation of a ligand to a target protein, as demonstrated in studies of pyridine derivatives with ACE, helping to explain their inhibitory activity. nih.gov Multi-scale computational modeling, which integrates various in silico techniques, can screen large compound libraries to identify novel scaffolds with high binding affinity for specific targets like TPP. nih.gov

MD simulations offer a more dynamic picture, revealing the stability of ligand-protein complexes over time. researchgate.netmdpi.com This has been used to confirm sustained interactions between inhibitors and their targets, such as DPP IV. researchgate.netmdpi.com Furthermore, Density Functional Theory (DFT) analysis can be employed to understand the electronic properties and reactivity of new compounds. nih.gov

Table 3: Summary of Advanced Computational Techniques and Their Applications

Computational Technique Primary Function Application in Drug Design Relevant Citations
Molecular Docking Predicts the binding mode and affinity of a ligand within a protein's active site. Virtual screening of compound libraries; rationalizing structure-activity relationships (SAR). nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time to assess stability. Evaluating the stability of ligand-protein complexes; understanding conformational changes. nih.govresearchgate.netmdpi.com
MM/GBSA Analysis (Molecular Mechanics/Generalized Born Surface Area) Calculates binding free energy. Estimating the binding affinity of a ligand-protein complex from MD simulation trajectories. nih.gov
Density Functional Theory (DFT) Calculates the electronic structure of molecules. Determining molecular reactivity, stability, and other electronic properties. nih.govnih.gov
Virtual Screening Computationally screens large libraries of compounds against a target. Identifying initial hit compounds for further experimental testing. nih.govnih.gov

Design of Multi-Targeting Chemical Scaffolds

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, metabolic syndrome, and neurodegenerative disorders. nih.govdovepress.com This has led to a growing interest in designing multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets. mdpi.comnih.gov

The this compound scaffold is an attractive starting point for MTDL design. Its structure consists of two distinct modules: the saturated, rigid azetidine ring and the planar, aromatic dichloropyridine ring. These components can be independently functionalized to interact with different binding sites or even different proteins. For example, one part of the molecule could be optimized to bind to an enzyme like AChE, while another part is tailored for a target like MAO-B, creating a dual-acting agent for neurodegenerative disease. mdpi.com

Generative deep learning models are emerging as a powerful tool in this area, capable of designing novel molecules that fuse the necessary pharmacophore elements for activity at multiple targets. nih.gov Such models have successfully generated dual-modulator compounds that were later synthesized and experimentally validated. nih.gov Future research could apply these generative models to the this compound scaffold to create novel MTDLs with tailored polypharmacology.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. nih.govmit.edu The integration of AI/ML offers significant opportunities to accelerate the investigation of this compound and its analogs.

Key applications of AI/ML in this context include:

Predictive Modeling : ML algorithms can be trained on existing chemical and biological data to predict the properties of new molecules, including their biological activity, pharmacokinetic profiles, and potential toxicity, thereby reducing the time and cost of discovery. nih.gov

De Novo Design : Generative AI models can design entirely new molecules with desired characteristics. nih.gov These models can explore vast chemical spaces to propose novel derivatives of the this compound scaffold that are optimized for specific biological targets or multi-target profiles. nih.gov

Synthesis Planning : AI-powered tools can analyze the structure of a target molecule and propose efficient synthetic routes, a process known as retrosynthesis. nih.gov This can help chemists devise novel and efficient ways to produce complex derivatives.

Virtual Screening and Target Identification : AI algorithms can screen massive virtual libraries of compounds far more quickly than traditional methods. acs.org They can also analyze complex biological data to identify novel and potentially underexplored drug targets. nih.govfrontiersin.org Recent work has demonstrated the use of ML-assisted approaches to successfully design and screen pyridine-based polymers for specific applications. nih.govacs.org

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